molecular formula C5H4Cl2S B1660271 2-Chloro-4-(chloromethyl)thiophene CAS No. 73919-91-2

2-Chloro-4-(chloromethyl)thiophene

Cat. No.: B1660271
CAS No.: 73919-91-2
M. Wt: 167.06 g/mol
InChI Key: GMISTRHEAWZEOU-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

It is known to be used as a reagent in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 2-Chloro-4-(chloromethyl)thiophene may participate in the formation of carbon–carbon bonds. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests that it may be involved in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .

Result of Action

As a reagent in the sm cross-coupling reaction, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a variety of conditions, potentially making this compound a versatile reagent in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(chloromethyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of complex organic molecules, which can act as inhibitors or activators of specific enzymes. The interactions of this compound with these biomolecules are primarily through covalent bonding, where the chloromethyl group reacts with nucleophilic sites on the enzymes or proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by binding to key proteins involved in these pathways, thereby preventing their normal function. This can lead to changes in gene expression and metabolic activity within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their function. This binding often involves the chloromethyl group forming a covalent bond with nucleophilic amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)thiophene typically involves the chloromethylation of thiophene derivatives. One common method includes the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled temperature conditions to yield the desired chloromethylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-(chloromethyl)thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISTRHEAWZEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512098
Record name 2-Chloro-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-91-2
Record name 2-Chloro-4-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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